N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an oxadiazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications. The compound's chemical identification number is 1257850-59-1, and it is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride typically involves multiple steps:
The synthesis process may also involve optimization techniques such as varying reaction temperatures and solvent systems to enhance yield and purity. For industrial production, continuous flow reactors may be utilized to improve scalability and efficiency.
The molecular formula for N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is . The structure can be represented in various formats including InChI and SMILES:
InChI=1S/C7H11N3O.ClH/c8-4-3-6-9-7(11-10-6)5-1-2-5;/h5H,1-4,8H2;1H
NCC1=NOC(C2CC2)=N1
.
The compound exhibits a unique arrangement of atoms that contributes to its reactivity and potential biological activity. Its oxadiazole core is significant in medicinal chemistry due to its ability to interact with various biological targets.
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions—such as temperature, solvent choice, and pH—play a critical role in determining the outcome of these reactions.
The mechanism of action for N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets at the molecular level. Its oxadiazole structure suggests potential interactions with enzymes or receptors relevant to pharmacological effects. Research indicates that oxadiazoles can exhibit antimicrobial, anticancer, and anti-inflammatory properties . Further studies are necessary to clarify its exact mechanisms.
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by its hydrochloride form.
The compound's chemical properties include:
Relevant data includes its reactivity profile in various chemical environments and compatibility with other reagents used in synthetic applications.
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride has a wide range of applications in scientific research:
The 1,2,4-oxadiazole ring in N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride is synthesized primarily via cyclocondensation reactions between amidoximes and acylating agents. This heterocycle serves as a hydrolytically stable bioisostere for ester and amide bonds, enhancing metabolic resistance in pharmaceutical applications [2] [6].
The synthesis begins with the reaction of cyclopropanecarbonyl chloride with a pre-formed amidoxime (e.g., N-hydroxy-2-aminoacetimidamide). This forms an O-acylamidoxime intermediate, which undergoes base-mediated cyclodehydration. Key mechanistic steps include:
Yield optimization strategies include:
Table 1: Optimization Parameters for Amidoxime-Acyl Chloride Cyclization
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Acyl Chloride Equiv. | 1.2 eq | Maximizes conversion (≥95%) |
Base | TBAF (1.0 eq) in THF | Accelerates cyclization |
Temperature | 0°C → 25°C gradual addition | Minimizes degradation |
Reaction Time | 4–12 hours | Balances completion/purity |
Metal-free methods dominate large-scale production due to lower cost and reduced contamination risks. The TBAF-mediated pathway (Section 1.1.1) is particularly efficient, enabling room-temperature cyclization without metal residues [6].
Transition metal-catalyzed alternatives (e.g., Cu(I)-catalyzed cycloadditions) offer potential for asymmetric synthesis but face limitations:
For N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride, metal-free routes are preferred, aligning with industrial green chemistry principles [6].
The ethanamine side chain is introduced via alkylation of 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole with N-protected ethylamine derivatives. Critical steps include:
Challenges and solutions:
The amine group’s nucleophilicity necessitates protection during oxadiazole formation. Key strategies include:
Table 2: Protecting Groups for Amine Functionalization
Protecting Group | Installation Reagent | Stability During Synthesis | Deprotection Method |
---|---|---|---|
Boc | Boc₂O, DMAP | Stable to nucleophiles, bases | TFA/CH₂Cl₂ (1:1), 25°C |
Cbz | Cbz-Cl, Na₂CO₃ | Resists acids; labile to hydrogenolysis | Pd/C, H₂ (1 atm) |
Fmoc | Fmoc-OSu, DIEA | Acid-stable; base-labile | Piperidine/DMF (20%), 25°C |
Orthogonal protection is critical:
For N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride, the Boc strategy is optimal, balancing stability and deprotection efficiency [1] [7].
Conversion of the free base to the hydrochloride salt enhances crystallinity, stability, and bioavailability. The process involves:
Solvent selection criteria:
Table 3: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | Crystal Form | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
Ethanol/diethyl ether | Anhydrous | 95 | 99.5 | Low hygroscopicity |
Isopropanol/MTBE | Monohydrate | 88 | 98.8 | Ease of filtration |
Acetone/HCl(g) | Anhydrous | 92 | 99.2 | Rapid crystallization |
Crystallization dynamics:
The ethanol/diethyl ether system is preferred for N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride, yielding free-flowing crystals with <0.5% residual solvents [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9